1,3-Bis(3-fluorophenyl)urea (CAS: 369-83-5) is a symmetrically substituted diarylurea characterized by its rigid hydrogen-bond donor scaffold and highly specific solid-state packing behavior. In industrial and advanced laboratory procurement, it is primarily sourced as a supramolecular building block, a high-affinity anion receptor, and a critical pharmacophore intermediate for kinase and soluble epoxide hydrolase (sEH) inhibitors. The presence of fluorine atoms at the meta positions of the phenyl rings significantly alters the electronic landscape of the molecule, increasing the acidity of the urea NH protons while maintaining a planar core. This distinct electronic profile makes it a highly functionalized precursor compared to unhalogenated ureas, directly impacting its processability, crystallization behavior, and binding affinity in downstream applications [1].
Substituting 1,3-bis(3-fluorophenyl)urea with the generic 1,3-diphenylurea or the para-substituted 1,3-bis(4-fluorophenyl)urea fundamentally compromises both solid-state formulation and target binding. The meta-fluoro substitution exerts a strong inductive electron-withdrawing effect without introducing the steric hindrance associated with ortho-substitution or the competing resonance effects of para-substitution. This specific electronic configuration enhances the hydrogen-bond donor capacity of the urea core, which is critical for strong anion coordination. Furthermore, unlike unsubstituted diphenylureas that typically crystallize into a single predictable phase, 1,3-bis(3-fluorophenyl)urea exhibits concomitant polymorphism, forming both monoclinic and orthorhombic structures. This unique crystallization profile means that generic substitution will fail to replicate the specific solubility, dissolution rate, and phase-transition behaviors required in advanced pharmaceutical formulations and crystal engineering workflows [1].
In solid-state manufacturing, the polymorphic behavior of an API or intermediate dictates its processability. 1,3-Bis(3-fluorophenyl)urea demonstrates concomitant polymorphism, yielding mixtures of at least two distinct polymorphs (monoclinic and orthorhombic) from multiple solvent systems. In its orthorhombic form, the 1D chains of hydrogen-bonded urea molecules align in a parallel orientation, whereas the baseline 1,3-diphenylurea strictly forms antiparallel chains. This structural divergence requires precise solvent control during crystallization but offers tunable dissolution profiles that unsubstituted analogs cannot provide [1].
| Evidence Dimension | Polymorphic phase formation and chain orientation |
| Target Compound Data | Concomitant monoclinic (antiparallel) and orthorhombic (parallel) polymorphs |
| Comparator Or Baseline | 1,3-Diphenylurea (Single stable phase, strictly antiparallel) |
| Quantified Difference | Access to parallel hydrogen-bonded chain motifs not present in the baseline |
| Conditions | Crystallization from standard organic solvents (e.g., benzene, acetone-ethyl acetate) |
Procurement of this specific compound allows formulation scientists to engineer distinct crystal habits and dissolution rates through solvent-controlled polymorphic selection.
The efficacy of diarylureas in supramolecular applications relies heavily on the acidity of the NH protons. The meta-fluoro substitution in 1,3-bis(3-fluorophenyl)urea exerts an inductive pull that significantly increases this acidity compared to the unfluorinated baseline. This results in stronger bifurcated hydrogen bonds with Lewis basic anions (such as chlorides or phosphates), translating to higher association constants in solution. Unsubstituted 1,3-diphenylurea lacks this electronic activation, resulting in weaker binding affinities and lower sensitivity when deployed in sensor or transmembrane transport assays [1].
| Evidence Dimension | Hydrogen-bond donor strength and anion association |
| Target Compound Data | Enhanced NH acidity driven by meta-fluorine inductive effects |
| Comparator Or Baseline | 1,3-Diphenylurea (Lower NH acidity, weaker H-bond donor) |
| Quantified Difference | Stronger bifurcated H-bonding leading to higher target anion affinity |
| Conditions | Supramolecular binding assays in competitive solvent environments |
Selecting the meta-fluorinated urea ensures higher sensitivity and stronger complexation in the development of chemical sensors and anion transport materials.
For industrial scale-up, the efficiency of assembling the diarylurea core is a primary procurement metric. 1,3-Bis(3-fluorophenyl)urea can be synthesized with a high isolated yield of 88% via the reduction of intermediate isocyanates using triethylamine. In contrast, sterically hindered analogs, such as ortho-substituted derivatives, often suffer from reduced coupling efficiencies and require harsher conditions or longer reaction times. The meta-substitution provides an optimal balance of electronic activation and steric accessibility, ensuring highly reproducible batch manufacturing [1].
| Evidence Dimension | Isolated synthetic yield |
| Target Compound Data | 88% yield |
| Comparator Or Baseline | Sterically hindered ortho-substituted diarylureas (Lower yields, slower kinetics) |
| Quantified Difference | High-efficiency coupling (>85%) without steric impedance |
| Conditions | Reduction of intermediate isocyanate by triethylamine |
High and reproducible synthetic yields make this specific isomer a cost-effective and reliable building block for large-scale pharmaceutical intermediate production.
Because of its established concomitant polymorphism, this compound is routinely procured as a benchmark material for developing new crystallization workflows, testing solvent-templating effects, and engineering specific solid-state hydrogen-bonded networks [1].
The enhanced acidity of the urea NH protons, driven by the meta-fluoro groups, makes this compound the right choice for synthesizing high-affinity receptors and transmembrane transporters targeting chloride, phosphate, and other biological anions [2].
Its reliable synthetic yield and specific electronic profile make it an ideal intermediate for the scalable production of targeted therapeutics, including specific kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors, where the meta-fluoro diarylurea motif is critical for target binding [3].